![molecular formula C16H11N5O2S B2906507 N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203048-59-2](/img/structure/B2906507.png)
N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of hydrazine carboxamide with phenyl acetic acid to yield 2-benzyl-1,3,4-oxadiazole amine. This intermediate compound is then treated with chloroacetyl chloride at 80 °C to yield N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide. Further reactions with various substituted amines in the presence of glacial acetic acid furnish N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-acetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO).Future Directions
The compound and its derivatives have potential applications in various fields. For instance, they can be used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets for the detection of primary aromatic amines (PAAs). Further detailed studies with these drugs as potential antimicrobial agents are appreciated .
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have displayed significant anti-cancer potential with diverse modes of actions targeting growth factors, enzymes, kinases, etc .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Given the anti-cancer potential of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis . The downstream effects would likely include alterations in cell growth and survival.
Result of Action
Given the anti-cancer potential of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may induce changes in cell growth and survival, potentially leading to the death of cancer cells .
properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15(11-6-7-12-13(9-11)21-24-20-12)17-16-19-18-14(23-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRODAGYJLCPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.